molecular formula C15H12ClFN2O B11353319 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11353319
M. Wt: 290.72 g/mol
InChI Key: BZDHQRYIRHVRRO-UHFFFAOYSA-N
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Description

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group and a fluorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluorophenol and 2-chlorobenzimidazole.

    Etherification: 4-fluorophenol is reacted with an appropriate alkylating agent to form 4-fluorophenoxyethyl intermediate.

    Coupling Reaction: The 4-fluorophenoxyethyl intermediate is then coupled with 2-chlorobenzimidazole under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and fluorophenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12ClFN2O

Molecular Weight

290.72 g/mol

IUPAC Name

6-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2O/c1-9(20-12-5-3-11(17)4-6-12)15-18-13-7-2-10(16)8-14(13)19-15/h2-9H,1H3,(H,18,19)

InChI Key

BZDHQRYIRHVRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)OC3=CC=C(C=C3)F

Origin of Product

United States

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